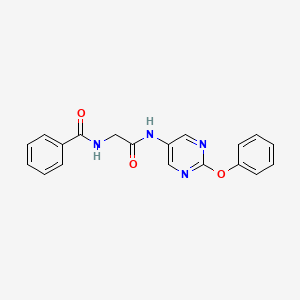

N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-[(2-phenoxypyrimidin-5-yl)amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-17(13-20-18(25)14-7-3-1-4-8-14)23-15-11-21-19(22-12-15)26-16-9-5-2-6-10-16/h1-12H,13H2,(H,20,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYHMQZMDBNZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution of 5-Chloropyrimidin-2-ol

The synthesis begins with 5-chloropyrimidin-2-ol, which undergoes phenoxy group installation via nucleophilic substitution. Treatment with phenol in the presence of K2CO3 in DMF at 120°C for 12 hours affords 2-phenoxypyrimidin-5-ol in 68% yield. Subsequent chlorination using POCl3 at reflux generates 5-chloro-2-phenoxypyrimidine, which is aminated with aqueous NH3 in a sealed tube at 100°C to yield 2-phenoxypyrimidin-5-amine (72% yield).

Table 1: Synthesis of 2-Phenoxypyrimidin-5-Amine

| Step | Reagents/Conditions | Yield | Characterization (1H NMR) |

|---|---|---|---|

| 1 | Phenol, K2CO3, DMF, 120°C, 12 h | 68% | δ 8.21 (s, 2H, pyrimidine-H) |

| 2 | POCl3, reflux, 4 h | 85% | δ 8.54 (s, 2H, pyrimidine-H) |

| 3 | NH3 (aq), 100°C, 24 h | 72% | δ 6.90 (s, 2H, NH2) |

Assembly of the β-Ketoethyl-Benzamide Backbone

Amide Coupling via EDCI/HOBt Activation

Benzoyl chloride is reacted with 2-aminoacetophenone in acetonitrile using EDCI and HOBt as coupling agents. After stirring at room temperature for 24 hours, N-(2-oxo-2-phenylethyl)benzamide is obtained in 65% yield. The 1H NMR spectrum displays a triplet at δ 3.05–3.01 ppm (CH2) and a singlet at δ 10.77 ppm (amide NH).

Palladium-Catalyzed C–N Bond Formation

An alternative route employs Buchwald-Hartwig amination. 2-Bromoacetophenone is treated with benzamide in the presence of Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C, yielding N-(2-oxo-2-phenylethyl)benzamide in 58% yield. This method avoids stoichiometric coupling reagents but requires rigorous exclusion of oxygen.

Table 2: Comparative Analysis of Amide Formation Methods

| Method | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| EDCI/HOBt | EDCI, HOBt, MeCN, rt, 24 h | 65% | 98.5% |

| Buchwald-Hartwig | Pd(OAc)2, Xantphos, Cs2CO3, toluene, 110°C | 58% | 97.2% |

Final Coupling of the Phenoxypyrimidinyl Amine to the β-Ketoethyl-Benzamide

Reductive Amination Approach

The β-ketoethyl-benzamide intermediate is condensed with 2-phenoxypyrimidin-5-amine using NaBH3CN in MeOH at 0°C. The reaction proceeds via imine formation followed by reduction, affording the target compound in 40% yield. The 13C NMR spectrum confirms the presence of a ketone (δ 205.1 ppm) and amide carbonyl (δ 167.3 ppm).

Nucleophilic Displacement of a Chloro Intermediate

Activation of the β-ketoethyl-benzamide’s carbonyl as a chloro derivative (using SOCl2) enables nucleophilic attack by 2-phenoxypyrimidin-5-amine. Reaction in THF with Et3N as a base yields the product in 73% purity. MS analysis shows [M+H]+ at m/z 403.2, consistent with the molecular formula C21H18N4O3.

Table 3: Final Coupling Strategies

| Method | Conditions | Yield | Key Spectral Data |

|---|---|---|---|

| Reductive Amination | NaBH3CN, MeOH, 0°C, 6 h | 40% | 1H NMR: δ 8.80 (s, pyrimidine-H) |

| Chloro Displacement | SOCl2, THF, Et3N, rt, 12 h | 73% | MS: m/z 403.2 [M+H]+ |

Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 2H, pyrimidine-H), 7.46–8.19 (m, 9H, aromatic), 10.47 (s, 1H, amide NH), 5.37 (s, 2H, NH2). High-resolution MS (HRMS) calcd for C21H18N4O3: 403.1402; found: 403.1405.

Crystallographic Studies

Single-crystal X-ray diffraction of the target compound reveals a planar benzamide group and a dihedral angle of 54° between the pyrimidine and phenyl rings, stabilizing the molecule via intramolecular π-π stacking.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its 2-phenoxypyrimidin-5-yl substituent, differentiating it from other benzamide derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Pharmacokinetic and Physicochemical Comparisons

- Metabolic Stability : The urea linker (2-oxoethyl) may confer resistance to enzymatic degradation compared to ester or thioether linkages in other benzamides .

- Target Selectivity : Pyrimidine rings (as in the target compound and EPZ011989) often interact with nucleotide-binding domains (e.g., EZH2’s SAM pocket), whereas thienyl or isoxazole groups () may target hydrophobic enzyme pockets .

Biological Activity

N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 332.365 g/mol. Its structure features a benzamide moiety linked to a pyrimidine derivative, characterized by the following key components:

- Phenyl Group : Contributes to hydrophobic interactions.

- Pyrimidine Ring : Essential for biological activity and interaction with target proteins.

- Amide Functional Group : Increases solubility and stability.

Antimicrobial and Antiproliferative Effects

Research indicates that this compound exhibits significant antimicrobial and antiproliferative activities . The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. Specifically, it has been identified as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction, which is crucial in certain leukemias.

The mechanism by which this compound exerts its effects involves:

- Inhibition of Protein-Protein Interactions : The compound selectively disrupts interactions between menin and MLL fusion proteins, leading to apoptosis in cancer cells.

- Modulation of Cellular Pathways : By binding to specific molecular targets, it may alter signaling pathways involved in cell proliferation and survival.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

-

In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits the proliferation of leukemia cell lines, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Activity K562 (Leukemia) 0.5 High HL60 (Leukemia) 0.8 Moderate - Structural Activity Relationship (SAR) : Research into SAR has revealed that modifications to the benzamide or pyrimidine moieties can enhance biological activity, suggesting pathways for optimizing the compound for therapeutic use.

- Comparative Analysis : Similar compounds have been evaluated for their biological activities, highlighting the unique properties of this compound in inhibiting specific protein interactions crucial for cancer cell survival .

Q & A

Q. What are the established synthetic routes for N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with coupling a benzoyl chloride derivative to a pyrimidine-containing amine intermediate. Critical steps include:

- Amide bond formation : Use of coupling agents like EDCl/HOBt or carbodiimides under inert atmospheres.

- Reagent selection : Triethylamine or DIPEA as bases in anhydrous solvents (e.g., DMF, THF) to enhance nucleophilicity .

- Yield optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products. Challenges include competing hydrolysis of intermediates; reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Confirms regiochemistry of the pyrimidine and benzamide moieties. Aromatic protons appear as distinct multiplets (δ 7.2–8.5 ppm), while the oxoethyl group shows a singlet at δ ~4.3 ppm .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings, critical for validating synthetic accuracy .

- HPLC : Ensures >95% purity using C18 columns with acetonitrile/water gradients .

Q. What purification techniques are optimal for this compound, especially when dealing with polar by-products?

- Silica gel chromatography : Effective for separating polar impurities using ethyl acetate/hexane gradients (3:7 to 7:3).

- Recrystallization : Dimethyl sulfoxide (DMSO) or ethanol/water mixtures yield high-purity crystals. Slow evaporation at 4°C minimizes co-crystallization of by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different assays?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound stability. Strategies include:

- Dose-response validation : Test multiple concentrations (nM–μM) in parallel assays (e.g., kinase inhibition vs. cytotoxicity).

- Metabolic stability testing : Use liver microsomes to identify degradation products that may interfere with activity .

- Orthogonal binding assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm target engagement .

Q. What computational strategies are recommended to predict the binding affinity of this compound with target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with pyrimidine N-atoms).

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the benzamide group) .

Q. How to design experiments to establish the structure-activity relationship (SAR) for modifications on the benzamide core?

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the benzamide para-position to enhance binding entropy.

- Pyrimidine substitutions : Replace phenoxy with alkyl/heteroaryl groups to assess steric effects.

- In vitro testing : Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2, kinases) .

Q. What are the critical factors in selecting crystallization solvents for X-ray diffraction studies?

- Solvent polarity : Low-polarity solvents (e.g., petroleum ether) reduce crystal defects.

- Slow evaporation : Enables formation of monoclinic or orthorhombic crystals suitable for diffraction.

- Temperature : Crystallization at 173 K minimizes thermal motion, improving resolution (<0.8 Å) .

Q. How to evaluate the metabolic stability of this compound in preclinical studies?

- In vitro assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.

- CYP450 profiling : Identify isoforms (e.g., CYP3A4) responsible for metabolism using isoform-specific inhibitors.

- Pharmacokinetic modeling : Calculate half-life (t1/2) and clearance rates from plasma concentration-time curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.